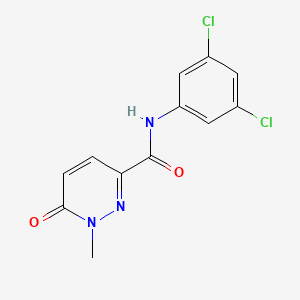![molecular formula C27H24ClN3O2 B6525976 N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide CAS No. 1016491-20-5](/img/structure/B6525976.png)
N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide, abbreviated as NCPMA, is a quinoline-based compound with a wide range of potential applications in the scientific research field. NCPMA has been studied for its potential to act as a ligand for a variety of receptors, and it has been found to have a number of biochemical and physiological effects.
Mecanismo De Acción
NCPMA has been found to act as an agonist for the adenosine A2A receptor, the serotonin 5-HT2A receptor, and the dopamine D2 receptor. It has also been found to modulate the activity of certain enzymes, including acetylcholinesterase, monoamine oxidase, and nitric oxide synthase.
Biochemical and Physiological Effects
NCPMA has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, including acetylcholinesterase, monoamine oxidase, and nitric oxide synthase. It has also been found to have neuroprotective effects, anti-inflammatory effects, and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NCPMA has a number of advantages and limitations for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. It has a high affinity for a variety of receptors and enzymes, making it useful for a variety of research applications. However, it is also relatively expensive and can be toxic in high concentrations.
Direcciones Futuras
NCPMA has a wide range of potential applications in the scientific research field. One potential future direction is to further study its potential as a ligand for a variety of receptors, including the adenosine A2A receptor, the serotonin 5-HT2A receptor, and the dopamine D2 receptor. Another potential future direction is to study its potential to modulate the activity of certain enzymes, including acetylcholinesterase, monoamine oxidase, and nitric oxide synthase. Additionally, further research could be conducted to explore the potential of NCPMA as a therapeutic agent for a variety of diseases. Finally, further research could be conducted to explore the potential of NCPMA as an imaging agent for a variety of diseases.
Métodos De Síntesis
NCPMA can be synthesized through a multi-step process. The first step involves the reaction of 6-chloro-4-phenylquinolin-2-amine with morpholine-4-carbonyl chloride in an organic solvent such as dichloromethane. The resulting product is then reacted with acetic anhydride in the presence of a catalytic amount of pyridine, resulting in the formation of NCPMA. The reaction is typically carried out at room temperature and can be completed in a few hours.
Aplicaciones Científicas De Investigación
NCPMA has a number of potential scientific research applications. It has been studied for its ability to act as a ligand for a variety of receptors, including the adenosine A2A receptor, the serotonin 5-HT2A receptor, and the dopamine D2 receptor. It has also been studied for its potential to modulate the activity of certain enzymes, including acetylcholinesterase, monoamine oxidase, and nitric oxide synthase.
Propiedades
IUPAC Name |
N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O2/c28-21-9-10-25-24(16-21)23(19-5-2-1-3-6-19)17-26(30-25)20-7-4-8-22(15-20)29-27(32)18-31-11-13-33-14-12-31/h1-10,15-17H,11-14,18H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUBEXUTKPVMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC(=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-ethoxyphenoxy)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6525904.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6525919.png)
![N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6525931.png)
![N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6525938.png)
![1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B6525945.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6525950.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B6525952.png)
![ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B6525960.png)
![4-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525966.png)
![4-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525968.png)
![4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine](/img/structure/B6525975.png)
![N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525980.png)
![N-(3-chlorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6525983.png)